molecular formula C21H26N2O5 B4412469 3,4,5-trimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide

3,4,5-trimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide

Cat. No. B4412469
M. Wt: 386.4 g/mol
InChI Key: CQXAHFXGFCXZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide, also known as TMB-4, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. TMB-4 is a selective agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. In

Scientific Research Applications

3,4,5-trimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been used in various scientific research applications, including the study of the serotonin 5-HT2A receptor and its role in mental disorders such as depression and schizophrenia. This compound has also been investigated for its potential as a treatment for Alzheimer's disease, as it has been shown to improve cognitive function in animal models.

Mechanism of Action

3,4,5-trimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide acts as a selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the 5-HT2A receptor by this compound leads to the activation of downstream signaling pathways, which can affect various physiological processes such as mood, cognition, and perception.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the promotion of neurogenesis. This compound has also been shown to improve cognitive function and memory in animal models, as well as reduce anxiety-like behavior.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4,5-trimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide in lab experiments is its selectivity for the serotonin 5-HT2A receptor, which allows for specific modulation of this receptor without affecting other receptors. However, one limitation is the potential for off-target effects, as this compound may interact with other receptors or proteins at high concentrations.

Future Directions

There are several future directions for the use of 3,4,5-trimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide in scientific research. One direction is the investigation of its potential as a treatment for mental disorders such as depression and schizophrenia. Another direction is the study of its effects on neuroplasticity and neuroprotection, as this compound has been shown to promote neurogenesis and improve cognitive function. Additionally, the development of more selective and potent agonists of the serotonin 5-HT2A receptor may lead to the discovery of new therapeutic targets for the treatment of neurological and psychiatric disorders.

properties

IUPAC Name

3,4,5-trimethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5/c1-25-18-12-16(13-19(26-2)20(18)27-3)21(24)22-17-6-4-15(5-7-17)14-23-8-10-28-11-9-23/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXAHFXGFCXZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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